N-(4-methoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide
Description
N-(4-Methoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a pyrrolo-pyridine derivative featuring a 7-oxo-pyrrolo[2,3-c]pyridine core substituted with a 4-methoxyphenyl acetamide group and a 2-methylbenzyl moiety at the N1 position. The 4-methoxyphenyl group may enhance solubility, while the 2-methylbenzyl substituent could influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-17-5-3-4-6-19(17)15-26-13-11-18-12-14-27(24(29)23(18)26)16-22(28)25-20-7-9-21(30-2)10-8-20/h3-14H,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYAMFMDHJVZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a methoxyphenyl group and a pyrrolo[2,3-c]pyridine moiety, which are known for their biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is characterized by the following components:
- Methoxyphenyl Group : Contributes to the compound's lipophilicity and potential receptor interactions.
- Pyrrolo[2,3-c]pyridine Core : Known for its role in various biological activities, particularly in inhibiting protein kinases.
The synthesis of this compound typically involves several key reactions that optimize yield and purity under controlled conditions. The synthesis routes may include acylation reactions and cyclization processes that are crucial for forming the desired structural features.
This compound has been evaluated primarily as an inhibitor of protein tyrosine kinases (PTKs). These kinases are pivotal in cellular signaling pathways that regulate growth and differentiation. The inhibition of PTKs can lead to antitumor effects, making this compound a candidate for cancer therapeutics.
Antitumor Properties
Preliminary studies indicate that this compound exhibits significant antitumor activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
- Cell Line Studies : Research involving human breast cancer cell lines demonstrated a dose-dependent reduction in cell viability upon treatment with the compound.
Comparison with Similar Compounds
To better understand its efficacy, this compound can be compared to other compounds with similar structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | 4-Methoxyphenyl group | Protein kinase inhibitor |
| Compound B | Pyrrolo[2,3-c]pyridine core | Antitumor activity |
| Compound C | Acetamide derivative | Anti-inflammatory properties |
This table illustrates how the specific combination of functional groups in this compound may confer unique pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have focused on elucidating the biological activity of this compound:
- In Vitro Studies : An investigation into the cytotoxic effects on various cancer cell lines showed that treatment with this compound resulted in significant apoptosis through caspase activation pathways.
- Animal Models : In vivo studies demonstrated that administration of this compound led to tumor growth inhibition in xenograft models of breast cancer. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the tumor microenvironment.
- Pharmacokinetics : Research has also focused on the pharmacokinetic profile of the compound. Studies indicate favorable absorption characteristics and metabolic stability, which are critical for its development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Pyrrolo-Pyridine vs. Pyrrolo-Pyrimidine Derivatives The target compound’s pyrrolo[2,3-c]pyridine core differs from pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound 20h in ) in ring saturation and heteroatom placement. For example, 20h (C22H22N4O2) shows a melting point of 249–251°C and distinct NMR shifts (δ 11.89 ppm for NH), reflecting its planar aromatic system .
Acetamide Substituents
The 4-methoxyphenyl acetamide group in the target compound is structurally similar to derivatives in and . For instance:
- 4h (C27H20ClN5O4) has a 4-nitrophenyl acetamide group, contributing to a higher molecular weight (513 g/mol) and reduced solubility compared to the target’s methoxy-substituted analog .
- 20h () features a 4-methoxyphenyl group, with NMR data (δ 3.80 ppm for OCH3) indicating electron-donating effects that stabilize the acetamide moiety .
Physicochemical Properties
Table 1: Comparison of Key Properties
Research Findings and Implications
Spectral and Structural Insights
- NMR Analysis : In pyrrolo-pyridine analogs (), chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) are sensitive to substituent effects . The target’s 2-methylbenzyl group may perturb these regions, altering binding kinetics.
- IR Data : Acetamide C=O stretches (~1668–1682 cm⁻¹ in –8) suggest similar hydrogen-bonding capacity for the target compound .
ADMET Predictions
The 4-methoxyphenyl group may lower logP compared to chlorinated analogs (e.g., 4g, logP ~3.5), improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
